molecular formula C21H14FNO4 B3636403 N-(4-fluorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide

N-(4-fluorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide

Cat. No.: B3636403
M. Wt: 363.3 g/mol
InChI Key: UXRIRSIOLBJBNC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[c]chromen-3-yl intermediate: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzo[c]chromen-3-yl core.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the benzo[c]chromen-3-yl intermediate.

    Acetamide formation: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups into the compound, leading to a diverse array of derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulating signaling pathways: The compound can influence various signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

    Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    N-(4-methylphenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide:

    N-(4-nitrophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide: The nitrophenyl group can introduce different electronic and steric effects, affecting the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO4/c22-13-5-7-14(8-6-13)23-20(24)12-26-15-9-10-17-16-3-1-2-4-18(16)21(25)27-19(17)11-15/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRIRSIOLBJBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide
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N-(4-fluorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide
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N-(4-fluorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide
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N-(4-fluorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide
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N-(4-fluorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide
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N-(4-fluorophenyl)-2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide

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